molecular formula C10H12O3S B1436636 (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione CAS No. 1423040-74-7

(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione

Cat. No.: B1436636
CAS No.: 1423040-74-7
M. Wt: 212.27 g/mol
InChI Key: FSEYHWQLJZBUCB-VIFPVBQESA-N
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Description

(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione is a chemical compound that belongs to the class of benzothiepines. This compound is characterized by a tetrahydrobenzothiepine ring structure with a hydroxyl group at the 5th position and two keto groups at the 1st position. Benzothiepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of thiolactones and aldehydes in the presence of a base to form the benzothiepine ring. The hydroxyl group can be introduced through selective reduction or hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, cyclization, and functional group modifications. The reaction conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions.

Types of Reactions:

    Oxidation: The hydroxyl group at the 5th position can undergo oxidation to form a ketone.

    Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

  • Oxidation products include diketones.
  • Reduction products include diols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione involves its interaction with specific molecular targets. The hydroxyl and keto groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione
  • (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dioxide
  • (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-trione

Comparison:

  • Structural Differences: The presence and position of hydroxyl and keto groups vary among these compounds.
  • Biological Activity: Each compound may exhibit different biological activities due to variations in their chemical structure.
  • Uniqueness: this compound is unique in its specific arrangement of functional groups, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

(5S)-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEYHWQLJZBUCB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione
Reactant of Route 2
Reactant of Route 2
(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione
Reactant of Route 3
(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione
Reactant of Route 4
(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione
Reactant of Route 5
(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione
Reactant of Route 6
(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione

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